5-Nitro-1-benzofuran-2-carbonyl chloride

Lipophilicity Polar Surface Area Medicinal Chemistry

Sourcing a reliable benzofuran intermediate with the precise 5-nitro-2-carbonyl chloride substitution pattern often leads to supply inconsistencies that compromise amide library synthesis. This compound solves that by providing the exact electrophilic reactivity required for high-yielding parallel synthesis of diverse amides. The electron-withdrawing nitro group enhances carbonyl electrophilicity, facilitating coupling with sterically hindered amines. This specific isomer enables the masked amine strategy, where post-coupling nitro reduction yields a 5-aminobenzofuran-2-carboxamide scaffold, a pathway unavailable with 6- or 7-nitro analogs. Procuring this exact CAS-graded material ensures reproducible reactivity and biological profile integrity in drug discovery and materials research programs.

Molecular Formula C9H4ClNO4
Molecular Weight 225.58 g/mol
CAS No. 90036-16-1
Cat. No. B14365218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitro-1-benzofuran-2-carbonyl chloride
CAS90036-16-1
Molecular FormulaC9H4ClNO4
Molecular Weight225.58 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])C=C(O2)C(=O)Cl
InChIInChI=1S/C9H4ClNO4/c10-9(12)8-4-5-3-6(11(13)14)1-2-7(5)15-8/h1-4H
InChIKeyWZJULBMGZJTSSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitro-1-benzofuran-2-carbonyl chloride: Dual-Functional Building Block


5-Nitro-1-benzofuran-2-carbonyl chloride (CAS 90036-16-1) is a heterocyclic organic compound belonging to the nitro-substituted benzofuran class, characterized by a benzofuran core bearing a strongly electron-withdrawing nitro group at the 5-position and a reactive acyl chloride moiety at the 2-position [1]. This combination of functionalities—aromatic nitro for potential bioactivity and post-synthetic reduction, and carbonyl chloride for nucleophilic substitution—positions it as a versatile intermediate in organic synthesis, particularly for constructing more complex molecules in medicinal chemistry and materials research [2][3].

5-Nitro-1-benzofuran-2-carbonyl chloride: Isomer Substitution Risks


The substitution of 5-Nitro-1-benzofuran-2-carbonyl chloride with other benzofuran carbonyl chlorides or nitrobenzofurans is not permissible without compromising synthetic outcomes and potential biological activity. The specific 5-nitro substitution pattern is critical; studies on nitrobenzofurans have demonstrated that the position of the nitro group profoundly influences antibacterial activity and reactivity [1]. Similarly, the 2-carbonyl chloride functionality is essential for its role as an electrophilic building block, enabling the construction of specific amide, ester, or ketone derivatives that cannot be reliably accessed with the corresponding 3-carbonyl chloride or with nitro groups at alternative positions (e.g., 6- or 7-nitro) [2][3]. Procurement of a close analog will alter the electronic properties of the benzofuran core, affecting both the rate and regioselectivity of subsequent reactions, and ultimately leading to a different product profile.

5-Nitro-1-benzofuran-2-carbonyl chloride: Evidence vs. Analogs


LogP and PSA vs. Unsubstituted Analog

The calculated partition coefficient (LogP) for 5-Nitro-1-benzofuran-2-carbonyl chloride is 3.24, and its Polar Surface Area (PSA) is 76.03 Ų . In contrast, the unsubstituted analog, benzofuran-2-carbonyl chloride, has a reported LogP of 2.63 and a PSA of 30.21 Ų . The 0.61 unit increase in LogP indicates significantly higher lipophilicity, while the 45.82 Ų increase in PSA reflects the introduction of a strong hydrogen bond acceptor (the nitro group). This difference is crucial for tuning the physicochemical properties of drug candidates or materials, directly impacting membrane permeability and solubility.

Lipophilicity Polar Surface Area Medicinal Chemistry ADME Prediction

Amide Coupling Efficiency: 5-Nitro vs. 6-Nitro Isomer

In the synthesis of benzoyl nitrogen mustard derivatives, the use of 5-Nitro-1-benzofuran-2-carbonyl chloride as a key intermediate resulted in successful isolation of the desired conjugate . While specific yield data for this exact compound was not reported in isolation, the broader class of 5-nitrobenzofuran derivatives is extensively utilized in patented processes for preparing pharmacologically relevant molecules, indicating reliable and scalable reactivity [1]. In contrast, syntheses employing the 6-nitrobenzofuran-2-carbonyl chloride isomer have been documented to proceed with lower overall yields due to competitive side reactions attributed to the different electronic environment of the nitro group, often requiring more forcing conditions and complex purification [2].

Synthetic Yield Acyl Chloride Reactivity Medicinal Chemistry Library Synthesis

Masked Amine Functionality: 5-Nitro vs. 5-Halogen Analogs

A key differentiating feature of 5-Nitro-1-benzofuran-2-carbonyl chloride is the latent amine functionality provided by the nitro group. This allows for the synthesis of 5-aminobenzofuran-2-carboxamides, a class of compounds with established biological importance [1]. In contrast, 5-halogenated analogs like 5-chloro- or 5-bromo-1-benzofuran-2-carbonyl chloride are primarily used for cross-coupling reactions but do not offer the same straightforward entry to amine derivatives [2]. The reduction of the nitro group to an amine (a typical yield of 80-95% for similar aromatic nitro reductions) opens up a vast chemical space for amide coupling, sulfonamide formation, and diazonium chemistry, significantly expanding the synthetic utility of the scaffold.

Synthetic Versatility Functional Group Interconversion Medicinal Chemistry Library Design

5-Nitro-1-benzofuran-2-carbonyl chloride: R&D Application Scenarios


5-Aminobenzofuran-2-carboxamides as Antimicrobial & Anticancer Agents

This scenario leverages the 5-nitro group as a masked amine. Following amide bond formation with the acyl chloride, the nitro group is reduced to generate a 5-aminobenzofuran-2-carboxamide scaffold. This strategy is supported by the broad activity of nitrobenzofuran derivatives against pathogens and their potential as anticancer agents [1]. The use of the 5-nitro isomer is preferred over 4- or 6-nitro isomers due to the established synthetic reliability and biological relevance of the 5-substituted benzofuran core [2].

Benzofuran Amide Libraries for High-Throughput Screening

The highly reactive acyl chloride moiety of 5-Nitro-1-benzofuran-2-carbonyl chloride enables rapid, high-yielding parallel synthesis of diverse amide libraries [1]. The electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, facilitating coupling with even sterically hindered or less nucleophilic amines. The predicted LogP of 3.24 indicates that the resulting amides will likely reside in a favorable lipophilicity space for drug-like molecules, making this compound an efficient tool for generating screening decks in drug discovery programs.

5-Nitrobenzofuran-2-carboxylate Esters for Materials Science

In materials science, the nitro group can serve as a handle for further functionalization or as an electron-deficient unit in organic semiconductors. Esterification of 5-Nitro-1-benzofuran-2-carbonyl chloride with various alcohols provides a straightforward entry to a family of 5-nitrobenzofuran-2-carboxylates [1]. The 5-nitro substitution pattern is crucial for tuning the electronic properties of the resulting materials, offering a different electron-accepting character compared to non-nitrated or differently substituted benzofurans .

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